N-{[1-(5,6-dimethylpyrimidin-4-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide
CAS No.: 2549000-77-1
Cat. No.: VC11797140
Molecular Formula: C12H20N4O2S
Molecular Weight: 284.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549000-77-1 |
|---|---|
| Molecular Formula | C12H20N4O2S |
| Molecular Weight | 284.38 g/mol |
| IUPAC Name | N-[[1-(5,6-dimethylpyrimidin-4-yl)azetidin-3-yl]methyl]-N-methylmethanesulfonamide |
| Standard InChI | InChI=1S/C12H20N4O2S/c1-9-10(2)13-8-14-12(9)16-6-11(7-16)5-15(3)19(4,17)18/h8,11H,5-7H2,1-4H3 |
| Standard InChI Key | VWTMSAOEMOZFDV-UHFFFAOYSA-N |
| SMILES | CC1=C(N=CN=C1N2CC(C2)CN(C)S(=O)(=O)C)C |
| Canonical SMILES | CC1=C(N=CN=C1N2CC(C2)CN(C)S(=O)(=O)C)C |
Introduction
The compound N-{[1-(5,6-dimethylpyrimidin-4-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide is a synthetic organic molecule that incorporates a pyrimidine ring, an azetidine ring, and a methanesulfonamide group. Despite the lack of specific information on this compound in the provided search results, we can deduce its structure and potential properties based on related compounds and general principles of organic chemistry.
Potential Biological Activities
While specific data on N-{[1-(5,6-dimethylpyrimidin-4-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide is not available, compounds with similar structural elements may exhibit activities such as enzyme inhibition or receptor binding. For instance, compounds with pyrimidine rings are known to interact with various biological targets, including enzymes and receptors.
Synthesis and Characterization
The synthesis of such compounds typically involves multiple steps, including the formation of the pyrimidine and azetidine rings, followed by their coupling and the introduction of the methanesulfonamide group. Characterization would involve spectroscopic methods like NMR and mass spectrometry to confirm the structure.
Data Tables
Given the lack of specific data on this compound, we can create a hypothetical table based on related compounds:
| Compound | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|
| (4,6-Dimethylpyrimidin-5-yl)[(3aR,6aS)-5-{3-[1-(isopropylsulfonyl)azetidin-3-yl]-3-phenylpropyl}hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl]methanone | 525.7 | Potential biological activity |
| (4,6-Dimethylpyrimidin-5-yl)[(3aR,6aS)-5-{3-[1-(methylsulfonyl)azetidin-3-yl]-3-phenylpropyl}hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl]methanone | 497.7 | Potential biological activity |
| N-{[1-(5,6-dimethylpyrimidin-4-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide | Not Available | Hypothetical |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume